Bioymifi

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

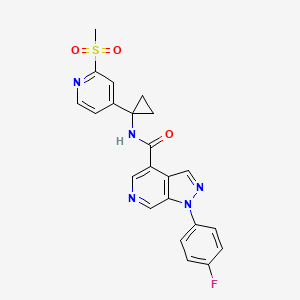

Bioymifi is a small molecule that acts as a tumor necrosis factor-related apoptosis-induced ligand (TRAIL) mimetic . It binds to the death receptor 5 (DR5) on cancer cells . Upon binding, this compound triggers apoptosis, possibly through a caspase-dependent pathway . It is currently being investigated as an anti-tumor agent .

Chemical Reactions Analysis

This compound has been shown to have significant cytotoxic effects on certain cell lines in a concentration-dependent manner . For instance, it has been used in concentrations ranging from 10 to 100 μM for 24 hours in studies .Physical And Chemical Properties Analysis

This compound has a molecular weight of 494.32 and a molecular formula of C22H12BrN3O4S . It is stored as a powder at -20°C for 3 years or at 4°C for 2 years .科学的研究の応用

Bioymifi の癌治療における役割

This compound は、TNF 関連アポトーシス誘導リガンド (TRAIL) の新規模倣体であり、有望な化学療法薬として研究されてきました {svg_1}. TRAIL は、癌細胞のデスレセプター 5 (DR5) に結合するとアポトーシスを開始するサイトカインです {svg_2}. 本研究の目的は、this compound の溶血性およびエリップトーシス特性を調査し、その根底にある分子メカニズムを特定することでした {svg_3}.

This compound とエリップトーシス

エリップトーシスは、赤血球におけるプログラムされた細胞死の過程です。 This compound はエリップトーシスを刺激することが明らかになっています {svg_4}. 全血を 100 μM の this compound で刺激し、赤血球 (RBC) は 37 °C で 24 時間、10–100 μM の this compound で処理しました {svg_5}.

This compound と溶血

This compound は、用量依存性でカルシウム非依存性の溶血を示すことが明らかになっています {svg_6}. RBC ヘモグロビンを減少させ、アネキシン V 陽性、Fluo4 陽性、および DCF 陽性細胞を有意に増加させました {svg_7}.

This compound と多発性骨髄腫

This compound は、ボルテゾミブ感受性 (U266) およびボルテゾミブ抵抗性 (U266/BR) 細胞に対して有意な細胞毒性効果を示しました {svg_8}. U266 細胞および U266/BR 細胞における this compound の IC50 値はそれぞれ 10.4 μM および 20.9 μM でした {svg_9}.

This compound とアポトーシス

IC50 濃度での this compound 処理は、アポトーシス細胞の割合を著しく増加させました {svg_10}. また、両方の細胞タイプで G2/M 期で細胞周期を停止させました {svg_11}.

This compound とバーキットリンパ腫

This compound は、ヒトバーキットリンパ腫 Raji 細胞株において良好な細胞毒性を示しました {svg_12}. 細胞をさまざまな用量の this compound に曝露し、XTT 分析を使用して細胞増殖を評価しました {svg_13}.

作用機序

Bioymifi is a small molecule that has been investigated for its potential as an anti-tumor agent . This article will delve into the various aspects of this compound’s mechanism of action.

Target of Action

this compound primarily targets the death receptor 5 (DR5) on cancer cells . The DR5 is a part of the tumor necrosis factor receptor superfamily . The role of DR5 is to initiate apoptosis, or programmed cell death, when bound by specific ligands .

Mode of Action

this compound acts as a mimetic of the tumor necrosis factor-related apoptosis-induced ligand (TRAIL) . Upon binding to the DR5 on cancer cells, this compound triggers apoptosis . This apoptosis is possibly initiated through a caspase-dependent pathway .

Biochemical Pathways

The binding of this compound to DR5 leads to the formation of a death-inducing signaling complex (DISC) . This complex signals for apoptosis through caspase 3, either directly or via the activation of the intrinsic apoptotic pathway .

Result of Action

The primary result of this compound’s action is the induction of apoptosis in cancer cells . This is achieved through the activation of the caspase-dependent pathway, leading to cell death .

Safety and Hazards

特性

IUPAC Name |

5-[5-[(Z)-[3-(4-bromophenyl)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H12BrN3O4S/c23-12-2-4-13(5-3-12)26-21(29)18(31-22(26)24)10-14-6-8-17(30-14)11-1-7-15-16(9-11)20(28)25-19(15)27/h1-10,24H,(H,25,27,28)/b18-10-,24-22? |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULBOWKXOFOTCMU-NLDKGBHCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C(=CC3=CC=C(O3)C4=CC5=C(C=C4)C(=O)NC5=O)SC2=N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N2C(=O)/C(=C/C3=CC=C(O3)C4=CC5=C(C=C4)C(=O)NC5=O)/SC2=N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H12BrN3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1420071-30-2 |

Source

|

| Record name | 1420071-30-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is Bioymifi and how does it exert its effect on cancer cells?

A1: this compound is a small molecule agonist that selectively binds to and activates Death Receptor 5 (DR5) []. This activation leads to DR5 clustering and aggregation, ultimately triggering the extrinsic apoptosis pathway in various cancer cell lines [, , ].

Q2: What types of cancer have shown sensitivity to this compound in preclinical studies?

A2: In vitro studies have demonstrated the anticancer activity of this compound against multiple myeloma [], cervical cancer [], and Burkitt's lymphoma [] cell lines.

Q3: How does this compound affect cell cycle progression in cancer cells?

A3: Treatment with this compound has been shown to induce cell cycle arrest. In human cervical cancer cells, this compound caused an increase in the percentage of cells in the S phase []. In Burkitt’s lymphoma cells, this compound treatment resulted in sub-S phase arrest [].

Q4: Beyond its direct effects on cancer cells, has this compound demonstrated any impact on other cell types relevant to disease progression?

A4: Yes, research suggests this compound might have a dual role in regulating cardiac fibroblast function []. While it promotes the proliferation of naive fibroblasts, it can induce apoptosis in activated myofibroblasts. This suggests a potential role for this compound in modulating cardiac fibrosis, a hallmark of heart failure.

Q5: Are there any preclinical studies exploring the use of this compound in heart failure models?

A5: Yes, studies using a chronic isoproterenol administration model of heart failure in mice have shown that DR5 activation by this compound can decrease cardiomyocyte death and cardiac fibrosis [, ]. This suggests a potential cardioprotective role for this compound.

Q6: What is known about the downstream signaling pathways activated by this compound?

A6: In cardiomyocytes, this compound's pro-hypertrophic effects are mediated by matrix metalloproteinase (MMP)-dependent cleavage of heparin-binding EGF-like growth factor (HB-EGF), leading to transactivation of the epidermal growth factor receptor (EGFR) and subsequent activation of the ERK1/2 signaling pathway [].

Q7: Has any research explored potential resistance mechanisms to this compound?

A7: While there is limited information available specifically on this compound resistance, the research highlights the need to further investigate potential mechanisms of resistance that may arise with this DR5 agonist [, ]. Understanding these mechanisms will be crucial for developing strategies to overcome resistance and improve treatment outcomes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-hydroxy-8-(1-hydroxy-2-(2-methyl-1-o-tolylpropan-2-ylamino)ethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B606075.png)

![1-(2-ethoxyethyl)-6-oxo-N-[5-[3-pyridin-3-yl-5-(trifluoromethyl)pyrazol-1-yl]pyridin-2-yl]pyridine-3-carboxamide](/img/structure/B606076.png)

![2-[6-[[5-Chloranyl-2-[(3~{s},5~{r})-3,5-Dimethylpiperidin-1-Yl]pyrimidin-4-Yl]amino]-1-Methyl-2-Oxidanylidene-Quinolin-3-Yl]oxy-~{n}-Methyl-Ethanamide](/img/structure/B606081.png)

![4-[[[5-(2-ethoxycarbonyl-1H-indol-5-yl)-1-methylpyrazole-3-carbonyl]amino]methyl]benzoic acid](/img/structure/B606084.png)